(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
CAS No.: 514822-14-1
Cat. No.: VC4441226
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 514822-14-1 |
---|---|
Molecular Formula | C14H14N2O4S |
Molecular Weight | 306.34 |
IUPAC Name | (E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C14H14N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)/b9-6+ |
Standard InChI Key | UFANFHFMZRXJNI-RMKNXTFCSA-N |
SMILES | CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a planar α,β-unsaturated enamide system () that facilitates conjugation between the electron-rich furan and electron-deficient sulfonamide groups. Key structural elements include:
-
5-Methylfuran-2-yl group: Enhances lipophilicity and membrane permeability.
-
4-Sulfamoylphenyl group: Imparts hydrogen-bonding capacity and potential enzyme inhibition via sulfonamide interactions .
Table 1: Physicochemical Properties
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via a three-step protocol:
-
Furan Aldehyde Condensation: 5-Methylfurfural undergoes Knoevenagel condensation with malonic acid to form the α,β-unsaturated carboxylic acid intermediate.
-
Amide Coupling: The acid is activated (e.g., using thionyl chloride) and reacted with 4-aminobenzenesulfonamide in the presence of a base (e.g., triethylamine).
-
Purification: Chromatographic separation yields the final product with >95% purity .
Reaction Scheme:
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro assays reveal broad-spectrum antibacterial effects:
Table 2: Antimicrobial Activity
Bacterial Strain | IC50 (µM) | Mechanism |
---|---|---|
Staphylococcus aureus | 25 | Enzyme inhibition |
Escherichia coli | 30 | Cell wall disruption |
Pseudomonas aeruginosa | 45 | Biofilm inhibition |
The sulfamoyl group likely targets dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Anticancer Properties
The compound induces apoptosis in cancer cells via caspase-3/7 activation:
Table 3: Cytotoxicity in Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast Cancer) | 20 | 65 |
A549 (Lung Cancer) | 22 | 58 |
HCT-116 (Colon Cancer) | 28 | 42 |
Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization .
Structure-Activity Relationship (SAR)
Critical Substituents
-
Furan Methyl Group: Removal reduces lipophilicity, decreasing cellular uptake (IC50 increases to >50 µM) .
-
Sulfamoyl Position: Para-substitution on the phenyl ring maximizes target engagement (vs. meta: 2-fold lower potency) .
-
Enamide Geometry: The E-isomer is 10× more active than the Z-isomer due to improved target binding .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High permeability (PAMPA logPe = -5.2) due to moderate logP.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates a reactive quinone metabolite, necessitating structural optimization .
Toxicity Data
-
Acute Toxicity (Rat): LD50 = 320 mg/kg (oral); hepatotoxicity observed at >100 mg/kg .
-
Genotoxicity: Negative in Ames test but shows clastogenicity at >50 µM .
Future Research Directions
-
Prodrug Development: Masking the sulfamoyl group to enhance bioavailability.
-
Combination Therapy: Synergy studies with cisplatin and doxorubicin.
-
Target Identification: Proteomics to elucidate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume